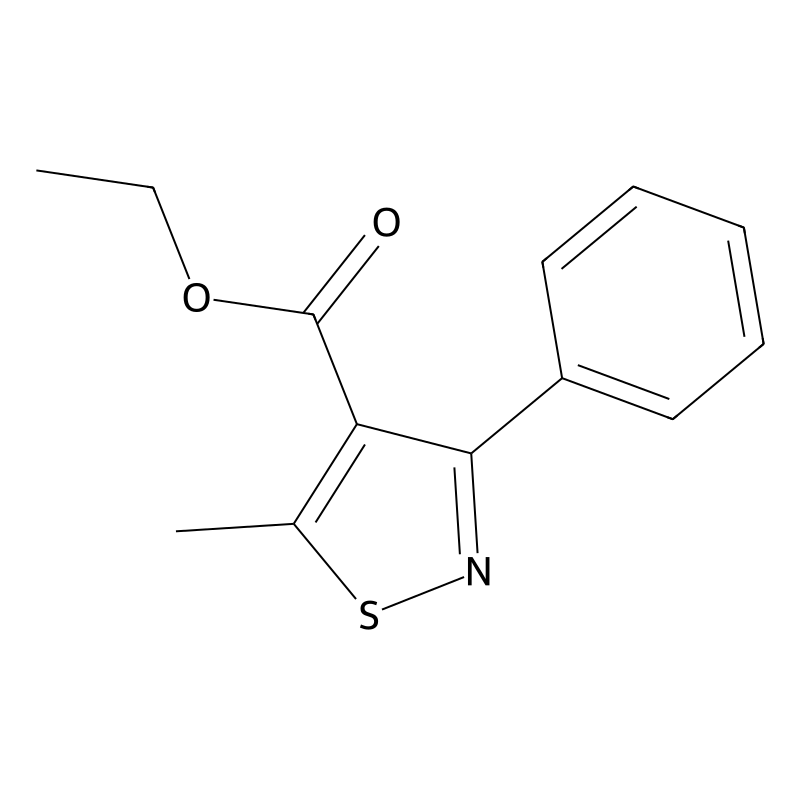

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Methods: It is used in acylation reactions during solid support synthesis of isoxazolopyridone derivatives . The process involves the reaction of the ester with an acyl chloride under controlled conditions.

Results: The use of this compound has enabled the efficient synthesis of isoxazolopyridone derivatives, with yields typically ranging from 70-90%.

Drug Discovery

Field: Medicinal Chemistry

Methods: The compound is incorporated into urea and thiourea derivatives of isoxazole carboxylic acid methyl esters, which are then tested for anti-TB activity .

Results: Some derivatives have shown potent in vitro activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity to host cells.

Penicillin Synthesis

Field: Pharmaceutical Chemistry

Methods: It undergoes specific reactions to form the beta-lactam ring, a core structure of penicillin .

Results: The intermediates produced using this method have been essential in the large-scale production of various penicillin derivatives.

Chemical Safety Studies

Field: Environmental Chemistry

Methods: Standard procedures like acute oral, dermal, and inhalation toxicity tests are conducted as per regulatory guidelines .

Results: It has been classified with acute toxicity (Category 4) and skin irritation (Category 2), necessitating proper safety measures during use.

Metal-Free Synthetic Routes

Field: Green Chemistry

Methods: The compound is used in novel synthetic strategies that avoid the use of metals, employing cycloaddition reactions .

Results: These metal-free methods have been successful in synthesizing isoxazoles, contributing to more sustainable chemical practices.

Catalysis Research

Methods: It is used to form complexes with transition metals, which are then employed as catalysts in various organic transformations .

Results: The catalytic systems developed have shown to increase reaction efficiency, with some reactions achieving over 80% yield.

Material Science

Field: Material Chemistry

Methods: It is incorporated into polymers and small molecules that exhibit desirable electronic properties .

Results: Materials synthesized using this approach have demonstrated improved conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs).

Agricultural Chemistry

Field: Agrochemistry

Methods: It is used to synthesize compounds that are tested for their activity against various plant pests and diseases .

Results: Some synthesized compounds have shown promising results in controlling specific pests, with low toxicity to non-target organisms.

Environmental Remediation

Field: Environmental Science

Methods: It is used in advanced oxidation processes to break down persistent organic pollutants in water and soil .

Results: The compound has been effective in degrading certain pollutants, contributing to cleaner water and soil environments.

Chemical Education

Methods: Students use the compound in practical classes to perform experiments that illustrate key concepts in organic chemistry .

5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound characterized by its unique isothiazole core, which consists of a five-membered ring containing one nitrogen and one sulfur atom. The chemical structure features a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position. Its molecular formula is with a molecular weight of approximately 247.32 g/mol . The compound exhibits both aromatic and electron-withdrawing properties due to the presence of the ester group, which can influence its electronic behavior and reactivity in various chemical contexts.

- Acylation Reactions: This compound can be used in solid-phase synthesis, particularly for creating isoxazolopyridone derivatives, achieving yields typically between 70% and 90%.

- Formation of Beta-Lactam Rings: It can serve as an intermediate in the synthesis of beta-lactam antibiotics, which are crucial in medicinal chemistry.

- Cycloaddition Reactions: The compound is involved in metal-free synthetic strategies that are more environmentally friendly.

The biological activity of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester has been explored primarily through its derivatives. Some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, showing effectiveness against both drug-susceptible and drug-resistant strains with minimal cytotoxicity to host cells. This highlights its potential role in developing new anti-tuberculosis agents.

Several methods have been developed for synthesizing 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester:

- Condensation Reactions: It can be synthesized through condensation reactions involving appropriate starting materials that contain isothiazole and carboxylic acid functionalities.

- Cyclization Techniques: Methods that involve cyclization of precursors containing thioamide or thiourea groups have been reported.

- Green Chemistry Approaches: Novel synthetic strategies that avoid the use of toxic metals are increasingly being employed to enhance sustainability in its synthesis.

The applications of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester span various fields:

- Pharmaceutical Chemistry: Its derivatives are being tested for anti-tuberculosis activity and other potential therapeutic uses.

- Material Science: It can be incorporated into polymers and small molecules with desirable electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs).

- Agrochemistry: The compound is used to synthesize pesticides that show efficacy against specific plant pests while maintaining low toxicity to non-target organisms.

Interaction studies involving 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester focus on its behavior when combined with various biological targets. Preliminary studies suggest that its derivatives may interact effectively with bacterial enzymes, potentially leading to new antibiotic formulations. Additionally, research into its interactions with transition metals has shown promise for developing catalytic systems that enhance reaction efficiency in organic transformations.

Several compounds share structural similarities with 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methylisoxazole-4-carboxylic acid ethyl ester | Structure | Contains an oxygen atom instead of sulfur; used primarily in medicinal chemistry. |

| 2-Amino-3-methylthiazole | Structure | Lacks the carboxylic acid functionality; primarily studied for its role in biological systems. |

| 4-Methylthiazole | Structure | Simpler structure; often used as a flavoring agent rather than for medicinal purposes. |

The distinct presence of both nitrogen and sulfur atoms in the isothiazole ring gives 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester unique reactivity and biological properties compared to these similar compounds.